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Application Notes
The SAGA study was a pivotal Phase 2/3 clinical trial designed to evaluate the efficacy and

safety of the oral investigational drug, gildeuretinol (formerly ALK-001), for the treatment of

Geographic Atrophy (GA) secondary to age-related macular degeneration (AMD).[1][2][3][4][5]

[6][7][8] Gildeuretinol is a novel, deuterated form of vitamin A designed to reduce the formation

of toxic vitamin A dimers, which are implicated in the pathophysiology of retinal diseases like

Stargardt disease and GA.[7][9][10][11] This document provides a detailed overview of the

experimental design, protocols, and key findings of the SAGA trial, offering valuable insights for

researchers in the field of ophthalmology and drug development.

Study Rationale
Geographic Atrophy is an advanced form of dry AMD characterized by the progressive and

irreversible loss of retinal pigment epithelium (RPE) cells, photoreceptors, and choriocapillaris,

leading to severe vision loss. A key pathological feature of GA is the accumulation of lipofuscin

in the RPE, a byproduct of the visual cycle. Vitamin A dimers are a major component of

lipofuscin and are believed to be toxic to retinal cells. Gildeuretinol is hypothesized to slow the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15580885?utm_src=pdf-interest
https://clinicaltrials.gov/study/NCT03845582
https://iovs.arvojournals.org/article.aspx?articleid=2804857
https://alkeuspharma.com/science/saga/
https://alkeuspharma.com/wp-content/uploads/2024/09/Alkeus-SAGA-topline-press-release_09172024_FINAL.pdf
https://www.ophthalmologytimes.com/view/alkeus-pharmaceuticals-announces-results-from-the-saga-study-of-oral-gildeuretinol-in-patients-with-ga
https://www.modernretina.com/view/what-you-missed-at-aao-2024-gildeuretinol-acetate-alk-001-
https://www.hcplive.com/view/saga-oral-gildeuretinol-achieves-significant-reduction-ga-growth-rate
https://alkeuspharma.com/alkeus-presents-gildeuretinol-data-during-arvo-2025-annual-meeting/
https://www.hcplive.com/view/saga-oral-gildeuretinol-achieves-significant-reduction-ga-growth-rate
https://en.wikipedia.org/wiki/Gildeuretinol
https://iovs.arvojournals.org/article.aspx?articleid=2795499
https://alkeuspharma.com/science/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


rate of vitamin A dimerization, thereby reducing retinal toxicity and slowing the progression of

GA.[12]

Trial Design and Objectives
The SAGA trial was a multicenter, double-masked, randomized, placebo-controlled study with a

24-month treatment period.[2][3][4][5][6] The primary objective was to assess the efficacy of

gildeuretinol in slowing the progression of GA as measured by the growth rate of GA lesions.[2]

[3][4][5][6] Secondary objectives included the evaluation of the drug's effect on visual function,

its safety profile, and its pharmacokinetics.[2][3][4][5]

Key Trial Parameters:

Investigational Drug: Gildeuretinol acetate (ALK-001)

Control: Placebo

Dosage: Oral, once-daily capsules[12]

Patient Population: Patients aged 60 and older with GA secondary to AMD in at least one

eye.[2]

Sample Size: 198 participants were enrolled in the study.[4][5][6][7]

Randomization: Patients were randomized to receive either gildeuretinol or placebo.

Quantitative Data Summary
The following tables summarize the key quantitative data from the SAGA clinical trial.

Table 1: Patient Demographics and Baseline
Characteristics

Characteristic Gildeuretinol (n=135) Placebo (n=63)

Mean Age (years) 78.4 78.4

Gender (% Female) 68% 68%
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Note: More detailed baseline characteristics were not publicly available in the reviewed

sources.

Table 2: Efficacy Outcomes at 24 Months
Endpoint Gildeuretinol Placebo

Treatment
Effect

p-value

Primary Endpoint

Mean GA Lesion

Growth Rate

(mm²/year)

- -
Reduction of

0.25 mm²/year
0.07[4][5]

Key Secondary

Endpoint

Change in Low

Luminance

Visual Acuity

(LLVA) (letters)

- -
4.4 fewer letters

lost
0.031[6]

Other Efficacy

Measures

GA Lesion

Growth Rate

from 6 to 24

months

- - 15.3% reduction 0.047[6]

Table 3: Safety and Tolerability
Adverse Event Gildeuretinol Placebo

Choroidal Neovascularization

(CNV) or wet AMD (in at-risk

participants)

11% 44%

Note: Gildeuretinol demonstrated a favorable safety profile, with most treatment-emergent

adverse events being mild to moderate.[2]
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Experimental Protocols
Protocol 1: Measurement of Geographic Atrophy
Progression using Fundus Autofluorescence (FAF)
Objective: To quantify the change in the area of Geographic Atrophy over the 24-month study

period.

Methodology:

Image Acquisition:

FAF images are acquired using a confocal scanning laser ophthalmoscope (cSLO) or a

specialized fundus camera.[13][14]

The patient's pupils are dilated to at least 6mm to ensure optimal image quality.[15]

The cSLO typically uses a blue excitation light (e.g., 488 nm) and a barrier filter to detect

the emitted autofluorescence (e.g., 500-700 nm).[13]

Multiple images may be captured and averaged to improve the signal-to-noise ratio.[14]

Image Analysis:

The area of GA is identified as a region of well-demarcated hypo-autofluorescence,

indicating the absence of RPE cells and their associated lipofuscin.

Specialized software is used to manually or semi-automatically delineate the boundaries

of the GA lesions at baseline and at each follow-up visit.

The software calculates the area of the GA lesion in square millimeters.

Data Calculation:

The GA lesion growth rate is calculated as the change in the lesion area from baseline to

the 24-month follow-up, annualized in mm²/year.
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Protocol 2: Assessment of Low Luminance Visual Acuity
(LLVA)
Objective: To measure changes in visual function under low-light conditions, which is often

affected in patients with GA.

Methodology:

Equipment:

Standard Early Treatment Diabetic Retinopathy Study (ETDRS) charts.[16]

A 2.0 log unit neutral density filter.[16][17][18]

A retro-illuminated ETDRS chart with standardized luminance.

Procedure:

The patient is positioned at a standard distance from the ETDRS chart (typically 4 meters).

The non-tested eye is occluded.

LLVA is assessed before best-corrected visual acuity (BCVA) to minimize letter

memorization.[19]

The 2.0 log unit neutral density filter is placed in front of the patient's best correction for

the eye being tested.[16] This reduces the chart luminance by approximately 100-fold.

The patient is instructed to read the letters on the chart, starting from the top and

proceeding to the smallest line they can see.

The number of correctly identified letters is recorded as the LLVA score. No formal dark

adaptation period is required.[17][18]

Data Calculation:

The change in LLVA is calculated as the difference between the LLVA score at baseline

and the score at the 24-month follow-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15580885#ga001-clinical-trial-phase-ii-experimental-
design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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